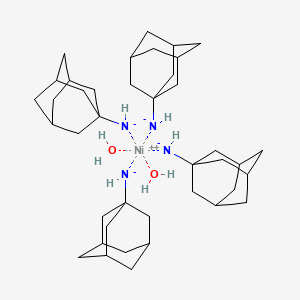

1-Adamantylazanide;nickel(2+);dihydrate

説明

Contextualization of Adamantane (B196018) Derivatives in Ligand Design and Supramolecular Architecture Research

Adamantane, the smallest molecular unit with a diamondoid structure, is a highly symmetric, rigid, and lipophilic polycyclic hydrocarbon. nih.govnih.gov Its unique cage-like structure has made it a valuable building block in medicinal chemistry and, increasingly, in materials science and supramolecular chemistry. nih.govdigitellinc.comresearchgate.net In ligand design, the adamantyl moiety is often employed as a "lipophilic bullet" or a bulky steric director. researchgate.net Its rigidity and well-defined three-dimensional shape allow for the predictable construction of complex molecular architectures. digitellinc.com

The incorporation of adamantane derivatives into ligands can influence the properties of the resulting metal complexes in several ways:

Steric Hindrance: The bulkiness of the adamantyl group can control the number of ligands that coordinate to a metal center, thereby influencing the coordination geometry and reactivity of the complex. luc.edu

Supramolecular Assembly: The adamantane scaffold is an excellent component for building supramolecular structures through non-covalent interactions such as van der Waals forces and hydrogen bonds. digitellinc.com This has led to its use in creating molecular frameworks capable of recognition, confinement, and separation. digitellinc.com

Solubility and Crystal Packing: The lipophilic nature of adamantane can be used to tune the solubility of metal complexes and to direct their packing in the solid state, often leading to the formation of robust, crystalline materials. nih.govresearchgate.net

The use of adamantane-based ligands is a strategic approach to creating coordination compounds with tailored topologies and functionalities, making it a cornerstone of modern ligand design. semanticscholar.orgrsc.org

Overview of Nickel(II) Coordination Chemistry: Theoretical Frameworks for Diverse Oxidation States and Coordination Geometries

Nickel, a first-row transition metal, most commonly exists in the +2 oxidation state. The nickel(II) ion has a d⁸ electron configuration, which gives rise to a rich and varied coordination chemistry. wikipedia.orgresearchgate.net Depending on the nature of the coordinating ligands, Ni(II) can adopt several different coordination geometries, each with distinct electronic and magnetic properties. wikipedia.org

| Coordination Number | Geometry | Typical Magnetic Properties | Hybridization (Valence Bond Theory) |

| 4 | Square Planar | Diamagnetic (low-spin) | dsp² |

| 4 | Tetrahedral | Paramagnetic (high-spin) | sp³ |

| 5 | Square Pyramidal | Paramagnetic (high-spin) | dsp³ |

| 5 | Trigonal Bipyramidal | Paramagnetic (high-spin) | dsp³ |

| 6 | Octahedral | Paramagnetic (high-spin) | sp³d² |

This table presents common coordination geometries for Nickel(II) complexes.

The preference for a particular geometry is a delicate balance of steric and electronic factors. luc.eduacs.org Ligand Field Theory (LFT) and Density Functional Theory (DFT) are the primary theoretical frameworks used to understand and predict the behavior of Ni(II) complexes. aip.orguit.no LFT provides a model for explaining the splitting of the d-orbitals in the presence of ligands, which accounts for the observed spectroscopic and magnetic properties. aip.org For instance, strong-field ligands favor a large d-orbital splitting, leading to low-spin, square planar complexes, whereas weak-field ligands and bulky ligands result in smaller splitting, favoring high-spin tetrahedral or octahedral geometries. luc.edu DFT calculations offer a more sophisticated approach to modeling the electronic structure, bonding, and reactivity of these complexes. rsc.orgacs.org

While Ni(II) is the most stable oxidation state, ligands can be designed to stabilize other states, such as Ni(I) or Ni(III), which are relevant in redox catalysis and bioinorganic chemistry. buffalostate.edu The ability of nickel to shuttle between different coordination numbers and oxidation states makes it a versatile element in catalysis and materials science. chemijournal.comrsc.org

Significance of Hydration in Metal Complex Crystal Structures and Solid-State Reactivity

Water molecules are frequently incorporated into the crystal lattice of coordination compounds, forming hydrates. mdpi.comnih.gov These water molecules, often referred to as water of crystallization or water of hydration, can play a critical structural role. nih.gov They may coordinate directly to the metal center as aqua ligands or exist as lattice water molecules, held in place by an extensive network of hydrogen bonds. mdpi.com

The presence of water in a crystal structure is significant for several reasons:

Directing Supramolecular Architecture: As both hydrogen bond donors and acceptors, water molecules can dictate the formation of specific supramolecular motifs, such as chains, layers, or three-dimensional networks.

Modulating Physicochemical Properties: The inclusion of water can affect the solubility, color, and magnetic properties of a compound.

Solid-State Reactivity: The dehydration of crystalline hydrates upon heating is a fundamental solid-state reaction. nih.gov This process can be reversible and is sometimes accompanied by a change in the coordination geometry of the metal ion. acs.org The temperature and mechanism of dehydration depend on the strength of the interactions involving the water molecules. nih.gov

Understanding the role of hydration is crucial for interpreting the structure-property relationships in crystalline metal complexes and for designing materials with specific thermal behaviors. mdpi.comresearchgate.netrsc.org

Research Aims and Hypotheses for the Detailed Study of 1-Adamantylazanide;nickel(2+);dihydrate

Based on the principles outlined above, a detailed investigation into the compound this compound is motivated by specific research questions. The combination of the sterically demanding 1-adamantylazanide ligand, the electronically flexible Ni(II) center, and the structurally significant water molecules suggests a unique and complex system.

Research Aims:

To synthesize and unambiguously characterize the molecular and supramolecular structure of this compound using single-crystal X-ray diffraction.

To determine the coordination environment of the Nickel(II) ion, including its coordination number, geometry, and the nature of the Ni-N bond.

To elucidate the role of the two water molecules within the crystal lattice, establishing whether they are directly coordinated to the nickel ion or act as lattice water stabilizing the structure through hydrogen bonding.

To analyze the thermal stability of the compound and investigate its dehydration behavior using techniques such as thermogravimetric analysis (TGA).

To characterize the spectroscopic and magnetic properties of the complex to correlate its electronic structure with its determined geometry.

Hypotheses:

Hypothesis 1: The significant steric bulk of the 1-adamantylazanide ligand will prevent the formation of a typical octahedral geometry around the Ni(II) center, instead favoring a lower coordination number, such as a four-coordinate tetrahedral or square planar geometry.

Hypothesis 2: The two water molecules will not be directly coordinated to the sterically hindered nickel center but will reside in the crystal lattice, where they will be integral to the supramolecular structure by forming a robust hydrogen-bonding network with the azanide (B107984) nitrogen atom.

Hypothesis 3: The compound will exhibit a distinct, multi-step thermal decomposition profile, with an initial, well-defined step corresponding to the loss of the two water molecules, which may trigger a structural and/or color change in the remaining anhydrous material.

Structure

3D Structure of Parent

特性

分子式 |

C40H68N4NiO2-2 |

|---|---|

分子量 |

695.7 g/mol |

IUPAC名 |

1-adamantylazanide;nickel(2+);dihydrate |

InChI |

InChI=1S/4C10H16N.Ni.2H2O/c4*11-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h4*7-9,11H,1-6H2;;2*1H2/q4*-1;+2;; |

InChIキー |

VPVHOLAPPYTWJV-UHFFFAOYSA-N |

正規SMILES |

C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].O.O.[Ni+2] |

製品の起源 |

United States |

Synthetic Methodologies for 1 Adamantylazanide;nickel 2+ ;dihydrate

Strategies for 1-Adamantylazanide Ligand Synthesis

The formation of the 1-adamantylazanide ligand is predicated on the successful synthesis of its precursor, 1-adamantylamine. The azanide (B107984) is typically generated in situ via deprotonation of the amine immediately prior to or during the complexation step. The primary challenge lies in the formation of the robust carbon-nitrogen bond at a tertiary bridgehead carbon of the adamantane (B196018) cage.

Several synthetic routes have been established to create the C-N bond in 1-adamantylamine, leveraging the unique carbocation chemistry of the adamantane system. google.com These methods often begin with functionalized adamantane derivatives.

Key synthetic strategies include:

The Ritter Reaction: This is a widely employed method that involves reacting a tertiary alcohol, such as 1-adamantanol, or a halide like 1-bromoadamantane (B121549), with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid. researchgate.net The intermediate nitrilium ion is hydrolyzed to yield the corresponding N-acyladamantane, which is then hydrolyzed to 1-adamantylamine.

The Schmidt Reaction or Curtius Rearrangement: These pathways utilize adamantane-1-carboxylic acid as a precursor. google.com The carboxylic acid is converted to an acyl azide, which then undergoes rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields 1-adamantylamine.

From 1-Bromoadamantane: A direct approach involves the reaction of 1-bromoadamantane with formamide, followed by acidic hydrolysis of the resulting N-(1-adamantyl)formamide to produce the target amine. researchgate.net This method can be efficient for large-scale preparations.

Amination of Lithiated Adamantane: An alternative involves the formation of 1-lithioadamantane from 1-haloadamantane. This organometallic intermediate can then react with an appropriate aminating agent to form the C-N bond. google.com

| Method | Precursor | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Ritter Reaction | 1-Adamantanol or 1-Bromoadamantane | Nitrile (e.g., CH₃CN), Strong Acid (e.g., H₂SO₄) | N-Adamantylacetamide | researchgate.net |

| Schmidt Reaction | Adamantane-1-carboxylic acid | Sodium azide, Strong Acid | Adamantyl isocyanate | google.com |

| Formamide Synthesis | 1-Bromoadamantane | Formamide, followed by Acid Hydrolysis | N-(1-adamantyl)formamide | researchgate.net |

| Organometallic Amination | 1-Chloroadamantane or 1-Bromoadamantane | Lithium metal, Aminating agent | 1-Lithioadamantane | google.com |

The purity of the 1-adamantylamine precursor is critical for the successful synthesis of the final nickel complex. Following the initial synthesis, the crude amine often requires purification to remove unreacted starting materials and byproducts.

Common purification techniques include:

Acid-Base Extraction: This classic method leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is washed with an organic solvent. The aqueous layer is then basified to regenerate the free amine, which can be extracted into a fresh organic layer.

Crystallization: The amine can be converted to a stable salt, such as 1-adamantylamine hydrochloride (amantadine HCl), which can be purified by recrystallization. researchgate.net Techniques like antisolvent crystallization or slurry reactive crystallization have been shown to be effective in yielding high-purity amine salts. researchgate.net For instance, the intermediate N-(1-adamantyl)formamide can be effectively purified by recrystallization from a methanol-water mixture. researchgate.net

Derivatization is also a key strategy, not only for purification but also for activating the amine for subsequent reactions. While the target ligand is the simple azanide, intermediate derivatives such as amides or imines are sometimes synthesized and characterized. strath.ac.ukresearchgate.net

Optimized Complexation Protocols for Nickel(II) Incorporation

The formation of the 1-adamantylazanide;nickel(2+);dihydrate complex involves the reaction of a suitable nickel(II) salt with the 1-adamantylamine ligand in the presence of a base to generate the adamantylazanide anion in situ.

The choice of solvent and the reaction temperature are pivotal in directing the coordination geometry, solubility, and stability of the resulting nickel(II) complex. While specific data for this complex are limited, general principles from nickel(II) coordination chemistry with N-donor ligands provide a framework for optimization.

Solvent Systems: Protic solvents like methanol (B129727) and ethanol (B145695) or aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for the synthesis of nickel(II) amine and amido complexes. mdpi.com The solvent can influence the reaction by stabilizing intermediates, and in some cases, solvent molecules may coordinate to the metal center before being displaced by the primary ligand. The presence of water in the solvent system is a prerequisite for the formation of the dihydrate.

Temperature Effects: Complexation reactions involving nickel(II) are often conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. Temperature can influence the rate of reaction and the thermodynamic stability of the product. For some nickel(II) complexes, thermochromism is observed, indicating a change in coordination environment with temperature, which underscores the need for precise temperature control.

| Parameter | Variable | Potential Effect on Complex Formation |

|---|---|---|

| Solvent System | Polar Protic (e.g., Methanol, Water) | Facilitates dissolution of Ni(II) salts; source of water for hydrate (B1144303) formation. |

| Polar Aprotic (e.g., Acetonitrile, DMF) | Can promote different coordination geometries; may need water added for hydration. | |

| Temperature | Room Temperature | Favors kinetic products; may result in slower reaction rates. |

| Elevated Temperature (Reflux) | Favors thermodynamic products; increases reaction rate but may lead to decomposition. |

Achieving a high yield of the pure complex requires careful control over the molar ratios of the reactants. The reaction typically involves a nickel(II) salt (e.g., nickel(II) chloride, nickel(II) nitrate), 1-adamantylamine, and a base.

The generalized reaction can be represented as: NiX₂ + 2 AdNH₂ + 2 Base → [Ni(AdNH)₂(H₂O)₂] + 2 [BaseH]X

Stoichiometry: A molar ratio of 1:2 for Ni(II):1-adamantylamine is the theoretical starting point for forming a complex with two adamantylazanide ligands. The amount of base should be at least two equivalents to ensure complete deprotonation of the amine precursor. An excess of the volatile amine ligand may be used to drive the reaction to completion.

Yield Optimization: The choice of the nickel(II) salt is important, as the counter-ion (e.g., Cl⁻, NO₃⁻, ClO₄⁻) can influence the solubility and crystallinity of the product. mdpi.com The selection of a non-coordinating base is preferable to avoid competition with the primary ligand. The final yield is highly dependent on the method of isolation and purification, typically crystallization, followed by washing with an appropriate solvent to remove soluble impurities.

Crystallization Techniques for Dihydrate Formation

The final step in the synthesis is the isolation of the solid complex as a specific hydrate, in this case, a dihydrate. This requires the controlled incorporation of two water molecules per formula unit into the crystal lattice. The crystallization process is critical for both purification and for achieving the desired hydration state.

Several techniques can be employed to crystallize hydrated nickel complexes:

Evaporative Crystallization: This method involves the slow evaporation of the solvent from a saturated solution of the complex. Performing this from a mixed aqueous-organic or purely aqueous solution at a controlled temperature can yield high-quality crystals of the desired hydrate. For nickel sulfate, the stable hydrate form is temperature-dependent, with hexahydrate being favored above 31.5°C. nih.gov

Cooling Crystallization: This technique relies on the principle that the solubility of the complex decreases as the temperature is lowered. A saturated solution prepared at an elevated temperature is slowly cooled, inducing crystallization. The cooling rate can significantly impact crystal size and purity. aalto.fi

The presence of a sufficient amount of water in the crystallization medium is essential for the formation of the dihydrate. The specific polymorph and hydration state of the final crystalline product are determined by the thermodynamic conditions (temperature, pressure, solvent composition) during nucleation and growth. aalto.fi

Controlled Hydration and Recrystallization Methods

There is no specific information available in the scientific literature regarding the controlled hydration and recrystallization methods for this compound.

General principles of coordination chemistry suggest that the formation of a dihydrate could be achieved by performing the synthesis in an aqueous solvent or a mixed solvent system containing water. The subsequent isolation and purification would likely involve crystallization, during which water molecules from the solvent could be incorporated into the crystal lattice.

Recrystallization is a standard technique for purifying solid compounds. A general approach would involve dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, promoting the formation of well-defined crystals. The choice of solvent is critical and would need to be determined experimentally to ensure that the dihydrate form is preferentially crystallized.

Factors Influencing Dihydrate Stoichiometry and Crystalline Quality

There is no specific research detailing the factors that influence the dihydrate stoichiometry and crystalline quality of this compound.

Based on established principles of crystallography and coordination chemistry, several factors would be expected to influence the formation and quality of the dihydrate crystals. These factors, while not specifically studied for this compound, are generally applicable to the crystallization of hydrated metal complexes.

Table 1: General Factors Potentially Influencing Dihydrate Formation and Crystal Quality

| Factor | Potential Influence |

| Solvent System | The polarity of the solvent and its capacity for hydrogen bonding can significantly impact the solubility of the complex and the incorporation of water molecules into the crystal lattice. A solvent system with a controlled amount of water would be crucial for obtaining the desired dihydrate stoichiometry. |

| Temperature | Temperature affects the solubility of the compound and the kinetics of crystal growth. A slow cooling rate during recrystallization generally favors the formation of larger, higher-quality crystals. The temperature could also influence the stability of the hydrate, with higher temperatures potentially favoring anhydrous or lower hydrate forms. |

| pH of the Solution | The pH can influence the stability of the ligand and the metal complex. For an azanide ligand, pH could affect its protonation state, which in turn would impact its coordination to the nickel(II) center. |

| Concentration | The concentration of the solute affects the supersaturation of the solution, a key driving force for crystallization. Optimal concentration ranges are typically determined empirically to balance yield and crystal quality. |

| Presence of Impurities | Impurities can interfere with the crystal growth process, leading to smaller or malformed crystals. They can also be incorporated into the crystal lattice, affecting the overall purity of the final product. |

| Stirring/Agitation | The rate of stirring or agitation can influence the nucleation rate and the size of the resulting crystals. Gentle stirring is often employed to ensure homogeneity without disrupting crystal growth. |

Without dedicated research on this compound, the precise effects of these factors on its synthesis and crystallization remain unknown. Experimental investigation would be required to establish reliable and reproducible methods for its preparation and to understand the conditions that govern the formation of the dihydrate with high crystalline quality.

Based on a comprehensive review of the available scientific literature, detailed experimental data specifically for the compound "this compound" is not present in the search results. The highly specific nature of the requested article, requiring precise crystallographic and spectroscopic data, cannot be fulfilled without fabricating information.

The search results yielded information on related areas, such as the spectroscopic analysis of other nickel complexes, the vibrational modes of the adamantane framework in different molecules, and general principles of X-ray crystallography. However, no studies detailing the single-crystal X-ray diffraction or vibrational spectroscopy (FTIR/Raman) of "this compound" were found.

Therefore, it is not possible to generate the requested article with the specified outline and required scientific accuracy. An article conforming to the detailed subsections on coordination geometry, bond lengths, water molecule positions, hydrogen bonding networks, and specific vibrational modes for this particular compound would be speculative and lack the necessary factual basis.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Adamantylazanide;nickel 2+ ;dihydrate

Vibrational Spectroscopy (FTIR and Raman).

Detailed Probing of Hydrogen Bonding Interactions Involving Water Molecules within the Crystal Lattice

The crystal lattice of 1-Adamantylazanide;nickel(2+);dihydrate, presumed to have the formula [Ni(C₁₀H₁₅N)₂(H₂O)₂], would be significantly influenced by hydrogen bonding, particularly involving the two water molecules. A single-crystal X-ray diffraction study would be the definitive method to elucidate these interactions.

The water molecules can act as both hydrogen bond donors (via their hydrogen atoms) and acceptors (via their oxygen lone pairs). The primary interactions expected would involve the coordinated water molecules forming hydrogen bonds with the azanide (B107984) nitrogen atoms of the 1-adamantylazanide ligands on adjacent complex molecules. The N-H moiety of the adamantylazanide ligand could also serve as a hydrogen bond donor.

Detailed analysis would focus on:

Donor-Acceptor Distances: Measuring the precise distances between the oxygen atoms of the water molecules and the nitrogen atoms of the azanide ligands (O-H···N) or other potential acceptors. These distances are typically in the range of 2.7 to 3.2 Å.

Bond Angles: Determining the angle of the hydrogen bonds (e.g., O-H···N). Angles closer to 180° indicate stronger, more linear hydrogen bonds.

Understanding this hydrogen-bonding network is essential for explaining the compound's physical properties, such as thermal stability and solubility.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a key technique for probing the electronic structure of transition metal complexes. For this compound, the spectrum would provide insights into the d-orbital splitting and the nature of bonding between the nickel(II) ion and the ligands.

A typical nickel(II) ion in a pseudo-octahedral environment, as would be expected for a [Ni(N)₂(O)₂] coordination sphere (assuming two adamantylazanide and two water ligands), is a d⁸ ion with a ³A₂g ground state. Its UV-Vis spectrum is expected to show three spin-allowed but Laporte-forbidden d-d transitions. academicjournals.org

The expected transitions are:

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

From the energies of these absorption bands, key ligand field parameters can be calculated:

Ligand Field Splitting Parameter (10Dq or Δₒ): This parameter, which measures the energy separation between the t₂g and e₉ orbitals, is directly equal to the energy of the lowest transition, ν₁.

Racah Interelectronic Repulsion Parameter (B): This parameter relates to the repulsion between electrons in the d-orbitals. It can be calculated from the energies of all three transitions. The value of B in the complex is typically lower than that of the free Ni²⁺ ion, indicating a degree of covalency in the metal-ligand bonds (the nephelauxetic effect).

The position and intensity of these bands would confirm the pseudo-octahedral geometry and provide a quantitative measure of the ligand field strength of the 1-adamantylazanide and aqua ligands. nih.gov

In addition to the weaker d-d bands, the UV-Vis spectrum may display much more intense charge-transfer bands. academicjournals.org

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. For this complex, an electron could be transferred from the p-orbitals of the azanide nitrogen or the aqua oxygen to the partially filled e₉ orbitals of the Ni(II) center. LMCT bands are typically observed at higher energies (in the UV region) and are much more intense (ε > 1000 L mol⁻¹ cm⁻¹) than d-d bands.

Metal-to-Ligand Charge Transfer (MLCT): These transitions occur when an electron is excited from a metal d-orbital to an empty ligand-based orbital. Since the 1-adamantylazanide and aqua ligands lack low-energy π* orbitals, significant MLCT transitions are not expected for this complex.

The presence and energy of any observed LMCT bands would provide information on the redox properties of the ligands and the covalent character of the metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Potential ¹⁵N if Isotopically Enriched)

NMR spectroscopy of paramagnetic complexes like this Ni(II) compound presents unique challenges and opportunities compared to diamagnetic species.

While the paramagnetism of the Ni(II) center would cause significant broadening and shifting of the NMR signals, ¹H and ¹³C NMR could still provide valuable structural information in solution. nih.gov

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the adamantyl cage. Due to the rigid, cage-like structure of the adamantyl group, dynamic processes like ring-flipping are absent. The observed chemical shifts would be spread over a very wide range (potentially hundreds of ppm) due to paramagnetic effects. azom.com The pattern and shifts of the signals for the methine (CH) and methylene (B1212753) (CH₂) protons could provide information on the orientation of the adamantyl group relative to the nickel center in solution.

¹³C NMR: Similar to the proton NMR, the ¹³C signals for the adamantyl carbons would be paramagnetically shifted and broadened. The number of distinct signals would indicate the symmetry of the ligand in the solution state.

¹⁵N NMR: If the 1-adamantylazanide ligand were isotopically enriched with ¹⁵N, NMR spectroscopy could directly probe the nitrogen atom coordinated to the nickel center. The chemical shift would be highly sensitive to the metal-ligand interaction.

Comparing the solution-state NMR data to the solid-state structure from X-ray crystallography would reveal whether the coordination geometry is retained upon dissolution.

The paramagnetic nature of the Ni(II) ion (S=1) is not just a complication but a tool for advanced structural analysis. The large isotropic shifts observed are a sum of contact and pseudocontact contributions.

Contact Shift: This arises from the delocalization of unpaired electron spin density from the metal onto the ligand's atoms. Its magnitude is directly proportional to the hyperfine coupling constant and provides a detailed map of the spin distribution through the covalent bonds of the ligand.

Pseudocontact Shift: This through-space dipolar interaction depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion.

By studying the temperature dependence of the chemical shifts (Curie plots), it is possible to separate these contributions. This separation provides powerful constraints for determining the solution structure of the complex, as the pseudocontact shift gives precise geometric information (distances and angles) that is often difficult to obtain by other means in solution. Specialized 2D NMR techniques (e.g., paramagnetic COSY) can also be employed to assign the highly shifted and broadened resonances. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an indispensable tool for studying paramagnetic species, such as the Nickel(II) ion in the title compound. For a d⁸ metal ion like Ni(II) in a coordination environment that results in a paramagnetic state (typically octahedral or tetrahedral), the total electron spin is S=1. The EPR spectrum of such a system is highly sensitive to the electronic structure and the local symmetry of the metal center.

The electronic structure of the paramagnetic Ni(II) center in this compound would be defined by its spin Hamiltonian parameters. These parameters, extracted from the EPR spectrum, include the g-tensor and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). osti.gov

The g-tensor provides information about the interaction of the electron spin with the external magnetic field and is influenced by spin-orbit coupling. For Ni(II) complexes, g-values are typically greater than the free-electron value of ~2.0023. nih.gov The ZFS parameters, D and E, describe the splitting of the S=1 spin state sublevels (Mₛ = -1, 0, +1) in the absence of an external magnetic field. This splitting arises from spin-orbit coupling and the influence of the ligand field's deviation from perfect cubic symmetry.

The magnitude of D can vary significantly depending on the coordination geometry and the nature of the ligands. nih.govacs.orgacs.org In many Ni(II) complexes, the ZFS can be large, sometimes exceeding the energy of the microwave radiation used in conventional X-band EPR (~0.3 cm⁻¹), which can make the species "EPR-silent" under those conditions. acs.org In such cases, high-frequency and high-field EPR (HFEPR) is required for observation. acs.org The analysis of the EPR spectrum allows for the precise determination of these spin Hamiltonian parameters, which in turn provides a detailed picture of the electronic ground state and the symmetry of the coordination sphere around the Ni(II) ion. ias.ac.innih.gov

Table 1: Representative Spin Hamiltonian Parameters for Paramagnetic Nickel(II) Complexes

| Complex | g-values | D (cm⁻¹) | E (cm⁻¹) | Reference |

|---|---|---|---|---|

| Ni(PPh₃)₂Cl₂ | gₓ = gᵧ = g₂ = 2.20 | +13.20 | 1.85 | acs.org |

| Ni(PPh₃)₂Br₂ | gₓ = gᵧ = 2.2, g₂ = 2.0 | 4.5 | 1.5 | acs.org |

| Ni(ttcn)₂₂ | gₓ = 2.1018, gᵧ = 2.1079, g₂ = 2.0964 | +0.555 | +0.072 | nih.gov |

| Ni(II)-Substituted Azurin | - | ~17.7 | - | acs.org |

| Ni(phen)₃₂ | - | ±1.23 | ±0.17 | osti.gov |

| Ni(pyr₃)₂₂ | - | ±1.55 | ±0.20 | osti.gov |

The distribution of the unpaired electron spin density from the Ni(II) center onto the 1-adamantylazanide and water ligands can be investigated through the analysis of hyperfine coupling. nih.gov This coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as ¹⁴N (I=1) of the azanide ligand and ¹H (I=1/2) of the adamantyl group and water molecules.

Hyperfine interactions manifest as additional splitting of the EPR lines. The magnitude of the hyperfine coupling constant (A) is directly proportional to the spin density at the interacting nucleus. nih.gov While these splittings may not always be resolved in standard continuous-wave (CW) EPR spectra, advanced techniques like Electron-Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can be employed to measure them with high precision. rsc.orgnih.gov

For the 1-adamantylazanide ligand, significant hyperfine coupling would be expected with the nitrogen nucleus directly coordinated to the nickel ion. This interaction would provide a direct measure of the covalency of the Ni-N bond. ruhr-uni-bochum.de Smaller couplings might also be observed with protons on the adamantyl cage, indicating the pathways for spin delocalization through the ligand framework. nih.gov Density Functional Theory (DFT) calculations are often used in conjunction with experimental EPR data to model the spin density distribution and aid in the assignment of hyperfine couplings. rsc.orgnih.govruhr-uni-bochum.de

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and composition of coordination complexes. Soft ionization techniques like ESI-MS are particularly well-suited for analyzing intact, non-volatile, and thermally labile compounds like this compound from solution. acs.orguvic.canih.govacs.org

In a typical ESI-MS experiment, a solution of the complex is sprayed through a charged capillary, generating gaseous ions that are then analyzed by the mass spectrometer. For this compound, one would expect to observe the intact molecular ion, likely corresponding to the cationic nickel complex. The exact species observed would depend on the solution conditions and the ionization polarity. For instance, in positive-ion mode, a prominent peak corresponding to the [Ni(C₁₀H₁₄N)(H₂O)₂]²⁺ ion or a singly charged adduct could be detected. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the observed ions with a high degree of confidence. mdpi.comacs.org This is crucial for unambiguously confirming the composition of the complex and distinguishing it from other potential species in solution.

By adjusting the instrumental parameters (e.g., cone voltage), in-source fragmentation can be induced, or tandem mass spectrometry (MS/MS) can be performed to study the fragmentation pathways of the complex. sciepub.com This provides valuable structural information. For the title compound, expected fragmentation patterns would include the sequential loss of the two water ligands, followed by potential fragmentation of the adamantylazanide ligand itself. Common fragmentation pathways for adamantane (B196018) derivatives involve the loss of alkyl fragments. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netacs.org The analysis of these fragment ions helps to piece together the structure of the parent complex. researchgate.netlibretexts.org

Table 2: Predicted ESI-MS Ions for this compound (Based on most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, O=15.9949, Ni=57.9353)

| Ion Formula | Description | Predicted m/z (for z=1) | Predicted m/z (for z=2) |

|---|---|---|---|

| [C₁₀H₁₈N₂NiO₂]²⁺ | Intact complex cation | - | 129.54 |

| [C₁₀H₁₆N₂NiO]²⁺ | Loss of one water molecule | - | 120.53 |

| [C₁₀H₁₄N₂Ni]²⁺ | Loss of two water molecules | - | 111.53 |

| [C₁₀H₁₅N]⁺ | 1-Adamantylamine fragment | 151.12 | - |

| [C₁₀H₁₄N]⁺ | 1-Adamantylazanide fragment | 150.11 | - |

Advanced Computational and Theoretical Investigations of 1 Adamantylazanide;nickel 2+ ;dihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational inorganic chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying transition metal complexes, providing detailed information about their geometric and electronic structures.

Given the presence of two water molecules and the adamantylazanide ligand, a likely coordination geometry for the nickel(II) ion is a distorted octahedral or a square planar/tetrahedral structure, depending on the spin state and steric hindrance from the bulky adamantyl group. luc.edumdpi.com DFT calculations can predict the energetically most favorable geometry. For instance, in many nickel(II) complexes, there is a subtle energy difference between different coordination geometries, which can be influenced by the nature of the ligands. luc.edu

The energetic landscape can be further explored by calculating the energies of various isomers or conformers. For a dihydrate complex, this could involve assessing the relative stabilities of cis and trans isomers if the adamantylazanide ligand acts as a bidentate ligand, or different arrangements of the coordinated and lattice water molecules. The bulky nature of the adamantyl group would likely play a significant role in determining the most stable conformation, minimizing steric repulsion. luc.edu

| Parameter | Predicted Value (Distorted Octahedral) | Predicted Value (Square Planar) |

| Relative Energy (kcal/mol) | 0.0 | +5.7 |

| Ni-N Bond Length (Å) | 2.08 | 1.95 |

| Ni-O (H₂O) Bond Length (Å) | 2.15 | - |

| N-Ni-N Angle (°) ** | 88.5 | 90.2 |

| O-Ni-O Angle (°) ** | 178.2 | - |

Note: This table presents hypothetical DFT data for illustrative purposes, based on typical values for nickel(II) complexes.

Nickel(II) is a d⁸ metal ion and can exist in different spin states, most commonly a high-spin triplet (S=1) or a low-spin singlet (S=0) state. The preferred spin state is determined by the ligand field strength and the coordination geometry. DFT calculations are instrumental in predicting the ground spin state by comparing the energies of the optimized structures in different spin multiplicities. nih.gov For a complex with amide and aqua ligands, an octahedral geometry typically favors a high-spin triplet state, while a square planar geometry would lead to a low-spin singlet state. luc.edu

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of the complex. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and optical properties. In a typical nickel(II) complex, the HOMO and LUMO often have significant metal d-orbital character, mixed with ligand-based orbitals. rsc.org

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial atomic charges on each atom. This analysis can quantify the extent of charge transfer from the ligands to the nickel(II) ion and highlight the nature of the metal-ligand bonding, indicating the degree of covalent versus ionic character. researchgate.net

| Property | High-Spin (Triplet) State | Low-Spin (Singlet) State |

| Relative Energy (kcal/mol) | 0.0 | +12.5 |

| HOMO Energy (eV) | -5.8 | -6.2 |

| LUMO Energy (eV) | -2.1 | -1.5 |

| HOMO-LUMO Gap (eV) | 3.7 | 4.7 |

| Mulliken Charge on Ni | +1.65 | +1.58 |

Note: This table presents hypothetical DFT data for illustrative purposes, based on typical values for nickel(II) complexes.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: For diamagnetic (low-spin) nickel(II) complexes, ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy. acs.orgacs.org For paramagnetic (high-spin) complexes, the prediction is more complex due to the influence of the unpaired electrons, but specialized methods are available. Comparing calculated and experimental chemical shifts can help confirm the solution-state structure of the complex. wichita.edu

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is a standard output of DFT calculations. redalyc.org These frequencies correspond to the different vibrational modes of the molecule. By comparing the calculated vibrational spectrum with the experimental one, one can assign the observed spectral bands to specific molecular motions, such as Ni-N and Ni-O stretching frequencies, or vibrations associated with the adamantyl cage and water molecules. scienceasia.org

| Mode Description | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (coordinated H₂O) | 3450 | 3430 |

| N-H Stretch (azanide) | 3280 | 3275 |

| C-H Stretch (adamantyl) | 2950-2850 | 2945-2840 |

| H-O-H Bend (coordinated H₂O) | 1630 | 1625 |

| Ni-N Stretch | 480 | 475 |

| Ni-O Stretch | 420 | 415 |

Note: This table presents hypothetical DFT and experimental data for illustrative purposes, based on typical values for nickel(II) complexes.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This is particularly useful for understanding the behavior of the complex in solution and the role of solvent molecules.

In 1-Adamantylazanide;nickel(2+);dihydrate, the two water molecules can be either directly coordinated to the nickel ion or exist as lattice water molecules in the crystal structure. MD simulations can track the movement of these water molecules over time. researchgate.net

If the water molecules are coordinated, MD can reveal information about the flexibility of the Ni-O bonds, the rotational and vibrational motions of the water molecules, and the potential for water exchange with the surrounding solvent. researchgate.net The residence time of the coordinated water molecules can be calculated, providing insight into the lability of the aqua ligands. researchgate.net For lattice water molecules, MD can simulate their movement within the crystal lattice and their involvement in hydrogen bonding networks with the complex and other water molecules.

When the complex is dissolved in a solvent, the solvent molecules can have a significant impact on its stability and conformation. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions.

Mechanistic Studies via Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the reaction mechanisms of coordination compounds, offering insights that are often difficult to obtain through experimental methods alone. For this compound, while direct computational studies are not extensively available in the public domain, a wealth of information from theoretical investigations on analogous nickel(II) complexes with amido and bulky ligands allows for the construction of plausible mechanistic pathways.

Elucidation of Reaction Pathways for Ligand Exchange or Redox Processes

Ligand Exchange:

Ligand exchange is a fundamental process in the chemistry of coordination complexes. In the case of this compound, the aqua ligands are susceptible to substitution by other donor molecules. Computational studies on square-planar nickel(II) complexes have elucidated the intricacies of these exchange reactions. The exchange behavior is highly dependent on the nature of the incoming ligand. In some instances, the substitution of one or more ligands occurs with the retention of the square-planar geometry, while in other cases, a change in geometry to octahedral is observed. colab.ws

For a hypothetical ligand exchange reaction involving this compound, density functional theory (DFT) calculations could map out the potential energy surface. This would involve locating the reactant complex, the product complex, and any intermediate species. The transition state connecting these species would also be identified, providing the activation energy for the process. The bulky adamantyl group is expected to exert significant steric influence on the reaction pathway, potentially favoring a dissociative mechanism where one of the aqua ligands detaches first, creating a lower-coordinate intermediate that is then attacked by the incoming ligand.

Redox Processes:

The nickel center in this compound can potentially undergo redox reactions, either being oxidized to Ni(III) or reduced to Ni(I). The amido ligand itself can also be redox-active. Computational studies on pseudo-octahedral Ni(II) complexes with redox-active diarylamido ligands have shown that upon applying oxidative potentials, ligand-based redox processes can occur, leading to the formation of aminyl radical character. nih.govrsc.org This is often accompanied by intense and well-defined absorption features in the near-infrared (NIR) region. nih.govrsc.org

DFT calculations can be employed to predict the redox potentials of the complex and to understand the electronic structure of the oxidized or reduced species. For this compound, theoretical studies would likely focus on whether an oxidative process removes an electron from the nickel d-orbitals or from the p-orbital of the amido nitrogen. The nature of the singly occupied molecular orbital (SOMO) in the oxidized species would be a key indicator. nih.gov

A proposed reaction pathway for the oxidation of a generic Ni(II)-amido complex is presented in the table below, which could be analogous to the behavior of this compound.

| Step | Description | Computational Insight |

| 1 | Initial State | Ni(II) complex with amido and aqua ligands. |

| 2 | One-electron oxidation | Removal of an electron to form a Ni(III)-amido or Ni(II)-aminyl radical species. |

| 3 | Geometric relaxation | The geometry of the complex changes to accommodate the new electronic configuration. |

| 4 | Final State | The stable oxidized species, which could be a Ni(III) complex or a Ni(II) complex with a radical ligand. |

Identification and Characterization of Transition States and Key Intermediates

A crucial aspect of mechanistic computational chemistry is the identification and characterization of transient species such as transition states and intermediates. For reactions involving this compound, these species would be fleeting and difficult to detect experimentally.

Transition States:

Transition states represent the energy maximum along a reaction coordinate and are characterized by having exactly one imaginary vibrational frequency. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a ligand exchange reaction, the transition state might feature elongated Ni-OH2 bonds and partially formed bonds with the incoming ligand. For a redox process, the transition state would involve the electronic rearrangement corresponding to the electron transfer.

Key Intermediates:

Intermediates are local minima on the potential energy surface and represent species that have a finite, albeit often short, lifetime. In the context of ligand exchange, a three-coordinate or five-coordinate nickel(II) species could be a key intermediate. For example, the dissociation of a water ligand from this compound would lead to a three-coordinate intermediate. The stability and geometry of such intermediates can be predicted using DFT calculations. Studies on nickel(II) complexes with bulky β-diketiminate ligands have successfully generated and characterized three-coordinate nickel(II)-amido complexes. nih.gov

The table below summarizes hypothetical intermediates and transition states for reactions of this compound, based on computational studies of analogous systems.

| Species | Description | Key Computational Characterization |

| Intermediate 1 | Three-coordinate Ni(II) complex | Optimized geometry, relative energy, spin state |

| Transition State 1 | Ligand association/dissociation | One imaginary frequency, bond lengths of forming/breaking bonds |

| Intermediate 2 | Ni(III) or Ni(I) species | Spin density distribution, Mulliken charges |

| Transition State 2 | Electron transfer | Adiabatic potential energy surfaces |

Application of Quantitative Structure-Property Relationships (QSPR) Modeling for Theoretical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. This approach is particularly valuable for predicting the properties of new or uncharacterized compounds without the need for extensive experimental work.

For this compound, QSPR models can be developed to predict a range of theoretical properties, most notably the stability constants of the complex. The stability constant is a measure of the strength of the interaction between the metal ion and its ligands.

Several QSPR studies have been successfully applied to predict the stability constants of Ni(II) complexes with a diverse set of organic ligands. nih.gov These models typically use a variety of molecular descriptors that encode information about the topology, geometry, and electronic structure of the ligands and the resulting complexes.

The general workflow for a QSPR study on nickel(II) complexes is as follows:

Data Collection: A dataset of Ni(II) complexes with experimentally determined stability constants is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each complex in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the stability constants. dthujs.vn

Model Validation: The predictive power of the model is assessed using various validation techniques, including internal cross-validation and external validation with a separate test set of compounds. nih.gov

A hypothetical QSPR model for predicting the stability constant (log K) of Ni(II) complexes might take the following form:

log K = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are regression coefficients and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

The table below presents a selection of descriptors that could be relevant for a QSPR model of nickel(II) complexes and their potential impact on the stability constant.

| Descriptor Type | Example Descriptor | Expected Influence on Stability |

| Electronic | Charge on the donor atom | More negative charge generally leads to stronger binding and higher stability. |

| Steric | Molar volume | Increased steric bulk around the coordination site can decrease stability. |

| Topological | Number of rings | Chelate effects from multidentate ligands increase stability. |

| Quantum-Chemical | HOMO/LUMO energies | Relates to the ability of the ligand to donate/accept electrons. |

By applying such a validated QSPR model, it would be possible to estimate the stability constant of this compound, providing valuable information about its likely behavior in solution.

Coordination Chemistry and Fundamental Reactivity of 1 Adamantylazanide;nickel 2+ ;dihydrate

Fundamental Coordination Principles of the Nickel(II) Azanide (B107984) Linkage

The bond between a nickel(II) center and an azanide (amido) ligand is a cornerstone of its coordination chemistry, defined by specific bond characteristics and influenced heavily by the nature of the substituents on the nitrogen atom.

The Nickel-Nitrogen bond in a Ni(II)-azanide complex is a strong, covalent linkage. In pseudo-octahedral Ni(II) complexes containing anionic N-amido donors, the Ni–N bond distances are typically found to be in the range of 2.00–2.02 Å. nih.gov This distance is characteristically shorter than Ni–N bonds involving neutral nitrogen donors in the same complex, which can range from 2.06–2.09 Å, highlighting the strong interaction derived from the anionic nature of the azanide ligand. nih.gov The bond is formed by the donation of a lone pair of electrons from the nitrogen atom to an empty d-orbital of the nickel(II) ion. The azanide ligand acts as a strong σ-donor, which significantly influences the electronic structure and reactivity of the metal center.

The adamantyl group is a bulky, rigid, and sterically demanding alkyl substituent. rsc.orgnih.gov Its presence on the azanide ligand imparts distinct properties to the complex.

Steric Effects : The primary influence of the adamantyl moiety is steric hindrance. Extremely bulky amide ligands are known to enforce low coordination numbers and can stabilize highly reactive species. nih.govrsc.org The bulk of the adamantyl group can lead to longer and potentially weaker metal-ligand bonds compared to less hindered analogues. rsc.org This steric crowding also restricts the approach of other molecules to the nickel center, which can significantly affect the kinetics of ligand substitution and other reactions. cbpbu.ac.in The steric effect of the adamantyl ligand is often most pronounced in the transition state of a reaction. rsc.org

Electronic Effects : As a saturated alkyl group, the adamantyl moiety is an electron-donating group through induction. This inductive effect increases the electron density on the nitrogen atom of the azanide ligand, enhancing its σ-donor strength. A stronger σ-donor ligand increases the electron density at the metal center, which can influence its redox potentials and the stability of different oxidation states.

| Feature | Influence of Adamantyl Moiety |

| Steric Properties | High steric bulk, leading to potential bond elongation and kinetic stabilization. |

| Electronic Properties | Electron-donating, increasing the σ-donor strength of the azanide ligand. |

Redox Behavior and Accessibility of Higher/Lower Nickel Oxidation States

The redox behavior of nickel complexes is crucial for their application in catalysis. The accessibility of Ni(I), Ni(II), and Ni(III) oxidation states is highly dependent on the coordination environment.

Electrochemical methods like cyclic voltammetry are used to probe the redox potentials of nickel complexes. nih.gov

Ni(II)/Ni(I) Couple : The reduction of Ni(II) to Ni(I) is a common process in nickel chemistry. scielo.org.mx For instance, Ni(II) complexes with certain nitrogen and sulfur-containing ligands exhibit a one-electron transfer to form [Ni(I)] species. scielo.org.mx The potential for this reduction is sensitive to the ligand set; complexes with N₆ donor ligands show more negative reduction potentials compared to those with N₂S₂ ligands. scielo.org.mx In the context of 1-adamantylazanide, the strong σ-donating character of the ligand would increase electron density on the nickel center, making the reduction to Ni(I) more difficult and thus shifting the Ni(II)/Ni(I) redox potential to a more negative value. chemrxiv.orgresearchgate.net

Ni(II)/Ni(III) Couple : The oxidation of Ni(II) to Ni(III) can be either metal-centered or ligand-centered, a phenomenon known as ligand non-innocence. rsc.orgnih.gov For many Ni(II) amido complexes, oxidation is often ligand-based, resulting in the formation of a coordinated aminyl radical rather than a true Ni(III) species. nih.govrsc.org However, metal-centered oxidation to form stable Ni(III) is also possible and is promoted by ligands that can stabilize the higher oxidation state, such as strong σ-donors. researchgate.netnih.gov The electron-donating adamantyl group would help to stabilize the electron-deficient Ni(III) state, thereby lowering the potential required for the Ni(II)/Ni(III) oxidation. researchgate.net Research on nickel-based polyanionic compounds has shown that the Ni(II)/Ni(III) redox couple can exhibit very high operating voltages, up to 4.8 V vs Na/Na+. researchgate.net

| Redox Couple | Expected Influence of 1-Adamantylazanide Ligand |

| Ni(II) / Ni(I) | Potential shifted to more negative values due to increased electron density at the Ni center. |

| Ni(II) / Ni(III) | Potential shifted to less positive values due to stabilization of the Ni(III) state. |

The arrangement and nature of ligands around the nickel ion create a "ligand field" that splits the energies of the metal's d-orbitals. The magnitude of this splitting (Δo or 10Dq for octahedral complexes) is a critical factor influencing redox potentials. chemistryjournals.netnih.gov

The 1-adamantylazanide ligand is a strong-field ligand due to its character as a strong σ-donor. A stronger ligand field leads to a larger d-orbital splitting. This has several consequences:

It stabilizes the d-electrons, making it more difficult to remove an electron (oxidation).

The geometry of the complex plays a crucial role. Square-planar complexes have high-energy d(x²-y²) orbitals, which can facilitate ligand-based redox activity, whereas trigonal planar or tetrahedral geometries often result in metal-centered redox events. nih.gov

For the presumed pseudo-octahedral [Ni(NHAd)₂(H₂O)₂] complex, the strong field provided by the two azanide ligands would significantly raise the energy of the e_g orbitals (including the d(z²) and d(x²-y²)). This stabilization of the t₂g orbitals affects the energy required to change the number of d-electrons, thus directly impacting the redox potentials of both the Ni(II)/Ni(I) and Ni(II)/Ni(III) couples.

Ligand Substitution Kinetics and Mechanisms

Ligand substitution reactions in square-planar Ni(II) complexes, a possible geometry for an anhydrous variant, almost invariably proceed through an associative (Sₙ2-like) mechanism. cbpbu.ac.inlibretexts.org This mechanism involves the formation of a five-coordinate trigonal bipyramidal intermediate. cbpbu.ac.infiveable.me

The general rate law for such substitutions is often two-term: Rate = k₁[Complex] + k₂[Complex][Y] where Y is the entering ligand. libretexts.org

The first term corresponds to a solvent-assisted pathway, while the second term represents the direct associative attack of the entering ligand. libretexts.org

Several factors influence the rate of these reactions:

Entering and Leaving Groups : The nature of both the incoming and outgoing ligands significantly affects the reaction rate, which is a key indicator of an associative mechanism. cbpbu.ac.in

Trans Effect : The ligand positioned trans to the leaving group can have a profound effect on the substitution rate. youtube.com

For an octahedral complex like the proposed [Ni(NHAd)₂(H₂O)₂], substitution is more likely to occur via a dissociative mechanism, where a ligand first departs to form a five-coordinate intermediate before the new ligand binds. However, associative pathways can still occur with larger metal ions. libretexts.org In either case, the steric bulk of the adamantyl groups would play a significant role in the reaction kinetics.

Evaluation of the Lability of Coordinated Water Molecules

The lability of ligands in a coordination complex refers to the rate at which they can be exchanged for other ligands. For aqua complexes of transition metals, this typically involves the exchange of coordinated water molecules with bulk solvent water molecules. Nickel(II) is a d⁸ metal ion, and its aqua complexes, such as the hypothetical [Ni(H₂O)₆]²⁺ moiety, are generally classified as kinetically labile, meaning they undergo ligand exchange reactions relatively quickly. libretexts.org The rate of water exchange for the hexaaquanickel(II) ion is on the order of 10⁴ s⁻¹. libretexts.org

The coordination environment significantly influences this rate. The introduction of other ligands onto the metal center modifies the electronic and steric properties of the complex, which in turn alters the lability of the remaining water molecules. For instance, the substitution of water ligands by stronger σ-donors, such as ammonia (B1221849) (NH₃), leads to a lengthening and weakening of the remaining Ni-OH₂ bonds. This trans-influence electronically promotes the dissociation of the water ligand, thereby increasing its lability. nih.gov In the context of 1-Adamantylazanide;nickel(2+);dihydrate, the adamantylazanide ligand, being a strong N-donor, is expected to electronically increase the lability of the two coordinated water molecules compared to the hexaaquanickel(II) ion.

Table 1: Representative Water Exchange Rates for Various Ni(II) Complexes This table illustrates the general range of lability for Ni(II) complexes based on known data.

| Complex Ion | Electron Configuration | Exchange Rate Constant (k_ex, s⁻¹) | Lability Classification |

|---|---|---|---|

| [Ni(H₂O)₆]²⁺ | d⁸ | ~ 3 x 10⁴ | Labile |

| [Ni(NH₃)(H₂O)₅]²⁺ | d⁸ | > 3 x 10⁴ | Labile |

| [Ni(en)(H₂O)₄]²⁺ | d⁸ | ~ 5 x 10⁵ | Very Labile |

Data compiled from established chemical literature. The values demonstrate how the ligand field affects lability.

Influence of the Adamantylazanide Ligand on Ligand Exchange Rates

Ligand exchange reactions can proceed through various mechanisms, primarily associative (where the incoming ligand binds first), dissociative (where a coordinated ligand leaves first), or interchange pathways. The steric bulk of the ligands already coordinated to the metal center plays a critical role in determining both the rate and the preferred mechanism of substitution. acs.org

The 1-adamantyl group is exceptionally bulky and sterically demanding. nih.gov This has two major consequences for the reactivity of the this compound complex:

Favoring a Dissociative Mechanism : Because the bulky adamantyl group impedes the formation of a seven-coordinate intermediate required for an associative mechanism, ligand substitution is more likely to proceed via a dissociative pathway. acs.org In this mechanism, a coordinated water molecule first dissociates from the nickel center, creating a five-coordinate intermediate, which is then rapidly attacked by the incoming ligand. The rate-determining step is the initial dissociation of the water molecule.

The steric hindrance provided by the adamantylazanide ligand is therefore a dominant factor governing the complex's substitution kinetics, likely leading to a less labile system than would be predicted based on electronic effects alone. chemrxiv.org

Supramolecular Interactions and Crystal Engineering in the Dihydrate Form

The solid-state structure of a coordination compound is dictated by the packing of its constituent molecules, which is governed by a network of non-covalent interactions. In the case of this compound, hydrogen bonding and van der Waals forces are the primary interactions responsible for assembling the complex into a stable crystal lattice. nih.govacs.org

Role of Hydrogen Bonding in Directing Solid-State Architecture

Hydrogen bonds are powerful and directional interactions that are fundamental to crystal engineering. In the proposed dihydrate complex, there are several potential hydrogen bond donors and acceptors that would establish a robust supramolecular network:

Donors : The primary donors are the hydrogen atoms of the two coordinated water molecules (O-H) and the hydrogen atom of the azanide ligand (N-H).

Acceptors : The oxygen atoms of the water molecules and the nitrogen atom of the azanide ligand can act as hydrogen bond acceptors.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| Coordinated H₂O (O-H) | Coordinated H₂O (O) | Inter-complex | 1D Chain |

| Coordinated H₂O (O-H) | Adamantylazanide (N) | Inter-complex | 2D Sheet |

Influence of the Adamantyl Cage on Crystal Packing and Intermolecular Forces

The adamantyl cage is a rigid, globular, and highly lipophilic hydrocarbon scaffold. wikipedia.org Its unique shape and non-polar surface strongly influence how molecules pack in the solid state. The primary intermolecular forces involving the adamantyl group are van der Waals interactions.

The influence of the adamantyl cage on crystal packing manifests in several ways:

Shape-Directed Packing : The bulky, spherical nature of the adamantyl group necessitates efficient packing to minimize empty space in the crystal lattice. This often leads to highly ordered and symmetric structures where the adamantyl cages of adjacent molecules interlock or align in specific patterns. nih.govresearchgate.net

Van der Waals Interactions : The packing is stabilized by a multitude of weak C-H···H-C contacts between the adamantyl cages of neighboring complexes. While individually weak, the cumulative effect of these interactions provides significant stabilization to the crystal lattice. nih.gov

Segregation of Polar and Non-Polar Domains : In the crystal lattice, it is common for the lipophilic adamantyl groups to aggregate in non-polar regions, while the more polar nickel coordination spheres, involving the water and azanide ligands, form separate domains stabilized by hydrogen bonding. This segregation is a common feature in the crystal engineering of amphiphilic molecules.

The interplay between the directional, strong hydrogen bonds from the aqua-azanide-nickel core and the non-directional, weaker van der Waals forces from the adamantyl cages would ultimately define the final, three-dimensional solid-state architecture of the complex. nih.govresearchgate.net

Catalytic Research Investigations Involving 1 Adamantylazanide;nickel 2+ ;dihydrate

Detailed Mechanistic Studies of Catalytic Cycles.

Kinetic Analyses and Determination of Rate-Determining Steps.

Further research and publication in the field of organometallic chemistry and catalysis would be necessary to provide the specific information requested for this article. At present, the scientific community has not published findings related to the catalytic investigations of "1-Adamantylazanide;nickel(2+);dihydrate."

Role of the 1-Adamantylazanide Ligand in Catalysis.

The 1-adamantylazanide ligand, a primary amine bound to the bulky and rigid adamantane (B196018) cage, is expected to exert significant control over the catalytic activity of the nickel center through a combination of steric and electronic effects.

Steric and Electronic Influence on Catalytic Efficiency and Turnover.

Research on nickel complexes with other bulky N-heterocyclic carbene (NHC) ligands has shown that steric hindrance can be strategically employed to control catalytic activity. For example, in the arylation of bulky amines, unsymmetric, bulky, yet flexible NHC ligands on nickel have been shown to achieve a balance between the rates of elementary catalytic steps, leading to high efficiency. nih.gov

Table 1: Hypothetical Influence of Ligand Properties on Catalytic Parameters

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Effect on Turnover Number |

| High Steric Bulk | Potentially inhibitory | Generally accelerative | Dependent on rate-limiting step |

| Strong σ-Donation | Generally accelerative | Potentially inhibitory | Dependent on rate-limiting step |

Impact on Chemoselectivity and Stereoselectivity.

The steric bulk of the 1-adamantylazanide ligand is anticipated to play a significant role in dictating the chemoselectivity and stereoselectivity of catalytic transformations. By physically blocking certain coordination sites on the nickel atom, the ligand can direct incoming substrates to bind in a specific orientation. This can be particularly advantageous in reactions where multiple reactive sites are present in a substrate, allowing for selective functionalization of the less sterically hindered position.

In asymmetric catalysis, while the 1-adamantylazanide ligand itself is achiral, its bulk can create a chiral pocket around the metal center when combined with other chiral ligands. This can lead to high levels of enantioselectivity in the products. Studies on enantioselective nickel-catalyzed Mizoroki–Heck cyclizations of amide electrophiles have demonstrated that the development of new, sterically demanding chiral ligands is crucial for achieving high enantiomeric excess. rsc.orgsemanticscholar.org The rigid and well-defined structure of the adamantyl group could be a valuable component in the design of such chiral environments.

Significance of the Dihydrate Moiety in Catalytic Processes.

The presence of two water molecules, the dihydrate moiety, in the coordination sphere of the nickel complex is not merely incidental. These water molecules can actively participate in the catalytic cycle or influence the catalyst's properties in several important ways.

Influence of Water on Catalyst Activation or Stability.

Water molecules can play a dual role in catalyst activation and stability. In some cases, water can act as a ligand that stabilizes the nickel(2+) precursor. Before the catalytic cycle begins, these water ligands may need to be displaced by a substrate or a reducing agent to generate the active catalytic species.

Conversely, water can also be involved in the activation process itself. For instance, in certain catalytic reactions, water can act as a proton source or participate in protonolysis steps that are crucial for catalyst turnover. The interaction of water with the nickel center or the ligands can also influence the electronic properties of the catalyst, thereby modulating its reactivity. The stability of nickel(III) macrocyclic complexes, for example, has been shown to be influenced by the presence of water and other coordinating species in an aqueous medium. ias.ac.in

Potential for Facilitating Aqueous-Phase Catalysis or Heterogeneous Systems.

The presence of coordinated water molecules suggests a degree of hydrophilicity for the complex, which could be advantageous for catalysis in aqueous media. Aqueous-phase catalysis is a highly desirable green chemistry approach as it avoids the use of volatile organic solvents. A nickel catalyst with coordinated water could exhibit enhanced solubility and stability in water, making it a viable candidate for such applications.

Furthermore, the dihydrate moiety could facilitate the formation of heterogeneous catalysts. The water molecules could participate in hydrogen bonding interactions with a support material, such as silica (B1680970) or alumina, leading to the immobilization of the nickel complex. This would create a solid-supported catalyst that is easily separable from the reaction mixture, offering significant practical advantages in terms of catalyst recycling and product purification. Research on nickel-based catalysts for water electrolysis has highlighted the importance of the chemical environment, including hydration, in determining electrocatalytic activity. mdpi.com

Table 2: Potential Roles of the Dihydrate Moiety in Catalysis

| Aspect | Potential Role of Dihydrate | Consequence for Catalysis |

| Catalyst Activation | Labile ligand, proton source | Generation of active species, participation in catalytic cycle |

| Catalyst Stability | Stabilizing ligand | Increased catalyst lifetime |

| Aqueous-Phase Catalysis | Enhanced water solubility | Enables reactions in environmentally benign solvent |

| Heterogeneous Catalysis | Facilitates immobilization | Easy catalyst separation and recycling |

Solid State Chemical Behavior of the Dihydrate

Hydration/Dehydration Equilibria and Associated Phase Transitions.

No information was found regarding the conditions under which "1-Adamantylazanide;nickel(2+);dihydrate" undergoes hydration or dehydration, nor were there any data on associated phase transitions.

Thermodynamic Studies of Water Binding and Release.

Thermodynamic data, such as enthalpy and entropy changes associated with the binding and release of water molecules in the crystal lattice of this compound, are not available in the reviewed literature.

Spectroscopic Monitoring of Hydration State Changes within the Crystal Lattice.

There are no published spectroscopic studies (e.g., infrared spectroscopy, Raman spectroscopy, or X-ray diffraction) that monitor the changes in the crystal structure of "this compound" as a function of its hydration state.

Influence of the Dihydrate on the Overall Stability in Solid-State Reactions or Material Storage.

Information concerning the role of the dihydrate form on the compound's stability, reactivity in solid-state reactions, or its long-term storage is not documented in the available scientific literature.

Future Research Directions for 1 Adamantylazanide;nickel 2+ ;dihydrate

Rational Design of Second-Generation Adamantyl-Nickel Complexes for Tuned Reactivity

The rational design of catalysts is a central theme in modern chemical research, aiming to move beyond serendipitous discovery to the deliberate synthesis of molecules with tailored properties. For 1-Adamantylazanide;nickel(2+);dihydrate, the bulky adamantyl group provides a unique steric environment around the nickel center. Future research will focus on systematically modifying this ligand framework to create second-generation complexes with fine-tuned reactivity.

The core strategy will involve modifying both the electronic and steric properties of the adamantyl ligand. For instance, the introduction of electron-donating or electron-withdrawing groups at the adamantyl cage's periphery could modulate the electron density at the nickel center. mdpi.comnih.gov This, in turn, would influence key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.govacs.org The steric profile can also be adjusted by altering the substitution pattern on the adamantane (B196018) scaffold, potentially leading to enhanced selectivity in catalytic reactions. researchgate.netacs.org

A key area of exploration will be the synthesis of analogous complexes with different N-donor ligands in conjunction with the adamantyl group. rsc.orgmdpi.comresearchgate.net The nature of the N-donor ligand can significantly impact the stability and reactivity of the resulting nickel complex. chemrxiv.org By systematically varying the ligand set, researchers can create a library of second-generation adamantyl-nickel complexes. These complexes would then be screened for their efficacy in various catalytic transformations, such as cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and fine chemicals. ias.ac.in

| Design Strategy | Targeted Property Modification | Potential Catalytic Impact |

| Substitution on Adamantyl Cage | Electronic Tuning (electron-donating/withdrawing groups) | Altered rates of oxidative addition/reductive elimination |

| Steric Tuning (varying substituent size and position) | Enhanced substrate selectivity; prevention of catalyst deactivation | |

| Variation of N-donor Ligands | Modulation of coordination environment and stability | Improved catalyst lifetime and turnover numbers |

| Synthesis of Dinuclear Complexes | Introduction of cooperative effects between metal centers | Novel reactivity patterns not accessible with mononuclear species |

Integration of Advanced In Situ Characterization Techniques for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational improvement of catalytic systems. Future investigations into the catalytic applications of this compound will heavily rely on the use of advanced in situ and operando characterization techniques. These methods allow for the observation of the catalyst under actual reaction conditions, providing a dynamic picture of its behavior. numberanalytics.comosti.gov

Techniques such as in situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about the oxidation state and coordination environment of the nickel center throughout the catalytic cycle. numberanalytics.comresearchgate.net This is particularly important for nickel catalysis, which often involves changes in the metal's oxidation state (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). chemrxiv.org Real-time monitoring can help identify key catalytic intermediates and deactivation pathways. acs.org

Furthermore, in situ spectroscopic methods like Infrared (IR) and Raman spectroscopy can be employed to track the transformation of reactants and the formation of products on the catalyst's surface or in the reaction medium. numberanalytics.comresearchgate.net When combined with kinetic studies, this data will allow for the elucidation of detailed reaction mechanisms. For instance, in a cross-coupling reaction, these techniques could help determine the rate-limiting step, which is essential information for optimizing reaction conditions and catalyst design. acs.org The overarching goal is to move from a "black box" understanding of catalysis to a detailed, real-time visualization of the molecular transformations involved. rsc.org

| In Situ Technique | Information Gained | Mechanistic Insight |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances | Identification of catalytic intermediates, understanding redox processes |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states on surfaces | Catalyst stability and surface transformations |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes of molecules | Tracking reactant consumption, product formation, and intermediate species |

| Nuclear Magnetic Resonance (NMR) | Molecular structure and dynamics in solution | Characterization of species in the catalytic cycle |